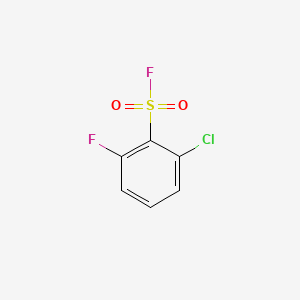
2-Chloro-6-fluorobenzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-fluorobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C6H3ClFO2S. It is a derivative of benzenesulfonyl fluoride, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-6-fluorobenzene-1-sulfonyl fluoride can be synthesized through electrophilic substitution reactions. One common method involves the reaction of 2-chloro-6-fluorobenzenesulfonic acid with thionyl chloride. The reaction proceeds as follows:
Starting Material: 2-Chloro-6-fluorobenzenesulfonic acid.
Reagent: Thionyl chloride (SOCl2).
Conditions: The reaction is typically carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase.
The overall reaction can be represented as:
C6H3ClFO3S+SOCl2→C6H3ClFO2SCl+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are also critical due to the use of hazardous reagents like thionyl chloride.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluorobenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can be oxidized under specific conditions to form sulfonic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives.
Scientific Research Applications
2-Chloro-6-fluorobenzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of enzyme inhibitors and probes for studying biological pathways.
Medicine: It serves as a building block for the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-chloro-6-fluorobenzene-1-sulfonyl fluoride exerts its effects involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical syntheses and biological applications. The molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzenesulfonyl chloride: Similar structure but with a chloride group instead of fluoride.
4-Fluorobenzenesulfonyl chloride: Fluorine substitution at the para position.
2-Fluorobenzenesulfonyl chloride: Fluorine substitution at the ortho position.
Uniqueness
2-Chloro-6-fluorobenzene-1-sulfonyl fluoride is unique due to the presence of both chlorine and fluorine substituents on the benzene ring, which imparts specific reactivity and properties. This makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
CAS No. |
2137818-98-3 |
|---|---|
Molecular Formula |
C6H3ClF2O2S |
Molecular Weight |
212.60 g/mol |
IUPAC Name |
2-chloro-6-fluorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H3ClF2O2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H |
InChI Key |
HQGQEELXMZIHGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















